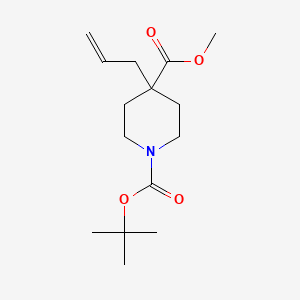

1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-prop-2-enylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-6-7-15(12(17)19-5)8-10-16(11-9-15)13(18)20-14(2,3)4/h6H,1,7-11H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGRWPOAYYRINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680972 | |

| Record name | 1-tert-Butyl 4-methyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441774-09-0 | |

| Record name | 1-(1,1-Dimethylethyl) 4-methyl 4-(2-propen-1-yl)-1,4-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=441774-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 4-methyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the strategic functionalization of a piperidine scaffold, a common motif in many pharmaceuticals. This document will delve into the mechanistic underpinnings of the synthetic strategy, provide a robust experimental protocol, and offer insights into the critical parameters for successful execution.

Introduction and Synthetic Strategy

The target molecule, this compound, is a 4,4-disubstituted piperidine derivative. Such scaffolds are of significant interest in the development of novel therapeutics due to their conformational rigidity and the ability to project substituents in well-defined spatial orientations. The synthetic approach detailed herein focuses on the direct C-H functionalization at the C4 position of a readily available piperidine precursor.

The core of this synthesis lies in the generation of a carbanion (enolate) at the C4 position of the piperidine ring, followed by its reaction with an electrophilic allyl source. The presence of the methyl ester at the C4 position is crucial as it acidifies the adjacent alpha-proton, facilitating its removal by a strong, non-nucleophilic base. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a protecting group, preventing unwanted side reactions at the nitrogen atom.

Reaction Mechanism

The synthesis proceeds via a two-step sequence: enolate formation and subsequent alkylation.

-

Enolate Formation: The starting material, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, is treated with a strong, sterically hindered base, such as Lithium Diisopropylamide (LDA).[1][2][3] LDA is chosen for its high basicity, which allows for the irreversible and quantitative deprotonation of the α-proton of the ester, and its bulkiness, which minimizes nucleophilic attack at the ester carbonyl.[3] The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control of the enolate formation.[2]

-

α-Alkylation: The resulting enolate is a potent nucleophile. The subsequent addition of an electrophile, in this case, allyl bromide, leads to an SN2 reaction where the enolate attacks the electrophilic carbon of the allyl bromide, displacing the bromide leaving group.[2] This step forms the new carbon-carbon bond at the C4 position, yielding the desired 4-allyl-4-methoxycarbonylpiperidine derivative.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |

| 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | 243.31 | - | 10.0 | 1.0 |

| Diisopropylamine | 101.19 | 0.722 | 12.0 | 1.2 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.68 | 11.0 | 1.1 |

| Allyl bromide | 120.98 | 1.398 | 15.0 | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | - | - | - | - |

| Saturated aqueous ammonium chloride (NH₄Cl) solution | - | - | - | - |

| Diethyl ether | - | - | - | - |

| Brine (saturated aqueous NaCl solution) | - | - | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | - | - |

Procedure:

-

Preparation of LDA Solution:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 40 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.68 mL, 12.0 mmol) to the cold THF.

-

Add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution.

-

Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

-

-

Enolate Formation:

-

In a separate flame-dried flask, dissolve 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (2.43 g, 10.0 mmol) in anhydrous THF (20 mL).

-

Slowly add the solution of the starting material to the freshly prepared LDA solution at -78 °C via a cannula.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Alkylation:

-

Add allyl bromide (1.30 mL, 15.0 mmol) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of the target compound.

Conclusion

The synthesis of this compound is a robust and reproducible procedure that provides access to a valuable chemical intermediate. The key to this synthesis is the efficient and selective deprotonation at the C4 position using a strong, non-nucleophilic base, followed by alkylation with an allyl electrophile. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully synthesize this and structurally related 4,4-disubstituted piperidine derivatives for applications in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Abstract

The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise functionalization of this heterocycle is paramount for modulating pharmacological activity. This guide details a comprehensive approach to the synthesis and rigorous characterization of a novel, non-commercially available piperidine derivative, 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate . We present a validated synthetic protocol via α-alkylation of an ester enolate and delineate a multi-technique analytical workflow for unequivocal structure elucidation and purity assessment. This document is intended for researchers in synthetic chemistry, drug discovery, and analytical sciences, providing both the theoretical underpinnings and practical, step-by-step methodologies.

Introduction and Rationale

4,4-disubstituted piperidines are a class of compounds with significant therapeutic potential, notably in the development of potent analgesics.[2][3] The introduction of diverse substituents at the C4 position allows for fine-tuning of a molecule's steric and electronic properties, which in turn influences its binding affinity to biological targets. The allyl group is a particularly valuable substituent as its terminal double bond serves as a versatile synthetic handle for further molecular elaboration through reactions such as hydroboration-oxidation, epoxidation, or metathesis.

The target molecule, This compound , incorporates a quaternary center at the C4 position. The synthesis of such sterically hindered centers requires a robust and highly efficient chemical transformation. The chosen synthetic strategy leverages the generation of a lithium enolate from the commercially available 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate , followed by nucleophilic attack on an allylic electrophile. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group, preventing unwanted side reactions.[4]

This guide provides a logical and experimentally grounded framework for the synthesis and characterization of this novel compound, establishing a benchmark for future work on related derivatives.

Synthetic Pathway and Mechanism

The synthesis of 4,4-disubstituted piperidines is a well-established field in organic chemistry.[5] The most direct approach to the target compound is the α-alkylation of the ester at the C4 position. This reaction proceeds via the formation of a nucleophilic enolate ion, which is then trapped by an electrophilic alkylating agent.[6]

Proposed Synthetic Route

The proposed synthesis starts from the commercially available 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1).[7][8] The key transformation is the deprotonation at the α-carbon (C4) using a strong, non-nucleophilic base, followed by an SN2 reaction with allyl bromide.

Caption: Proposed synthesis of the target compound via α-alkylation.

Mechanistic Rationale

The choice of Lithium diisopropylamide (LDA) as the base is critical.[9][10] LDA is a strong, sterically hindered base that rapidly and quantitatively deprotonates the α-carbon of the ester at low temperatures (-78 °C) to form the kinetic enolate.[6] This process is essentially irreversible, preventing side reactions such as self-condensation. The resulting lithium enolate is a potent nucleophile.

The second step involves the addition of allyl bromide. The enolate attacks the electrophilic methylene carbon of allyl bromide in a classic SN2 fashion, forming the new carbon-carbon bond at the C4 position.[9] The reaction is performed at low temperature to maintain control and minimize potential side reactions.

Experimental Protocols

Synthesis of this compound

Materials:

-

1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq)

-

Diisopropylamine (1.2 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Allyl bromide (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure: [11]

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and diisopropylamine.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe. Stir the solution at 0 °C for 15 minutes and then re-cool to -78 °C to form the LDA solution.

-

In a separate flame-dried flask, dissolve 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate in anhydrous THF.

-

Add the solution of the starting ester dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete enolate formation.

-

Add allyl bromide dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound as a colorless oil.

Characterization Workflow

A multi-faceted analytical approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.

Caption: A logical workflow for the structural characterization.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For the title compound, a suite of NMR experiments including ¹H, ¹³C, COSY, and HSQC is recommended for complete assignment.[12]

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).[1]

-

Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the protons of the Boc group, the methyl ester, the piperidine ring, and the newly introduced allyl group. The diastereotopic nature of the protons on the piperidine ring will likely result in complex multiplets.

-

Rationale: The chemical shifts and coupling constants provide information about the electronic environment and connectivity of the protons. The integration of the signals corresponds to the number of protons.

¹³C NMR Spectroscopy:

-

Rationale: ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is indicative of its hybridization and the nature of its substituents.

-

Expected Signals: Key signals will include those for the carbonyl carbons of the Boc and ester groups, the quaternary C4 carbon, the carbons of the allyl group, and the carbons of the piperidine ring.

Predicted NMR Data:

| Group | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Boc, -(CH₃)₃ | ~1.45 (s, 9H) | ~28.4 (3C), ~80.0 (1C) |

| Methyl Ester, -OCH₃ | ~3.70 (s, 3H) | ~52.0 (1C) |

| Piperidine Ring | 1.60-2.20 (m), 3.00-3.80 (m) | ~35-45 (4C), ~45.0 (C4) |

| Allyl, -CH₂-CH=CH₂ | ~2.50 (d, 2H) | ~40.0 (1C) |

| Allyl, -CH₂-CH=CH₂ | ~5.70 (m, 1H) | ~133.0 (1C) |

| Allyl, -CH₂-CH=CH₂ | ~5.10 (m, 2H) | ~118.0 (1C) |

| Carbonyls, -C=O | - | ~154.7 (Boc), ~175.0 (Ester) |

Note: These are predicted values based on analogous structures and may vary slightly in the actual spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]

Procedure:

-

Acquire the spectrum of a thin film of the purified oil on a salt plate (NaCl or KBr).

-

Rationale: Different functional groups vibrate at characteristic frequencies, resulting in specific absorption bands in the IR spectrum.

-

Expected Bands:

-

~2975-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1735 cm⁻¹: C=O stretching of the methyl ester.

-

~1690 cm⁻¹: C=O stretching of the Boc carbamate.

-

~1640 cm⁻¹: C=C stretching of the allyl group.

-

~1250 and ~1160 cm⁻¹: C-O stretching of the ester and carbamate groups.

-

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Procedure:

-

Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.[1]

-

Infuse the solution into the ESI source.

-

Rationale: ESI generates protonated molecular ions [M+H]⁺ or sodium adducts [M+Na]⁺. HRMS measures the mass-to-charge ratio (m/z) with high precision.

-

Expected Result: The experimentally determined exact mass should match the calculated theoretical mass for the molecular formula C₁₅H₂₅NO₄.

-

Calculated Exact Mass for [C₁₅H₂₅NO₄ + H]⁺: 284.1805

-

Calculated Exact Mass for [C₁₅H₂₅NO₄ + Na]⁺: 306.1625

-

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, offering further confirmation of its empirical formula.

Procedure:

-

Submit a pure, dry sample for CHN analysis.

-

Rationale: The experimentally determined percentages should be within ±0.4% of the theoretical values calculated from the molecular formula C₁₅H₂₅NO₄.

-

Theoretical Composition:

-

C: 63.58%

-

H: 8.89%

-

N: 4.94%

-

Conclusion

This guide has outlined a robust and scientifically sound approach for the synthesis and comprehensive characterization of the novel compound This compound . By employing a well-precedented α-alkylation strategy and a suite of modern analytical techniques, researchers can confidently prepare and validate the structure of this versatile chemical building block. The detailed protocols and predicted data serve as a reliable resource for scientists engaged in the synthesis of complex piperidine derivatives for applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scbt.com [scbt.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. LDA can be used to form enolates on esters and nitriles. Predict ... | Study Prep in Pearson+ [pearson.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this substituted piperidine derivative through detailed ¹H and ¹³C NMR spectral interpretation. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction

This compound is a fascinating molecule for synthetic chemists and drug discovery scientists due to its rigid piperidine core functionalized with both a bulky N-Boc protecting group and a versatile allyl group at the quaternary C4 position. The N-Boc group is a common feature in modern organic synthesis, offering stability and facile deprotection. The allyl group provides a reactive handle for further chemical transformations. Accurate structural confirmation and purity assessment are paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will provide a detailed, predicted analysis of its NMR spectra, grounded in established principles and data from analogous structures.

Molecular Structure and Conformation

The piperidine ring is known to adopt a chair conformation, similar to cyclohexane, to minimize steric strain.[1] The bulky N-tert-butoxycarbonyl (N-Boc) group is expected to influence the conformational equilibrium of the ring. Due to the steric demand of the tert-butyl group, the piperidine ring may exhibit restricted rotation around the N-CO bond, which can lead to broadening of signals for the protons adjacent to the nitrogen at room temperature.[2]

Figure 1: 2D Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the N-Boc group, the piperidine ring, the methyl ester, and the allyl group. The predicted chemical shifts are based on typical values for these functional groups in similar chemical environments.[3][4][5]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.75 | ddt | 1H | Allyl -CH= |

| ~5.10 | m | 2H | Allyl =CH₂ |

| ~3.80 | m | 2H | Piperidine -NCH₂- (axial) |

| ~3.68 | s | 3H | -OCH₃ |

| ~3.10 | m | 2H | Piperidine -NCH₂- (equatorial) |

| ~2.50 | d | 2H | Allyl -CH₂- |

| ~2.05 | m | 2H | Piperidine -CH₂- (axial, adjacent to C4) |

| ~1.65 | m | 2H | Piperidine -CH₂- (equatorial, adjacent to C4) |

| 1.45 | s | 9H | -C(CH₃)₃ |

Rationale for Predicted Chemical Shifts and Multiplicities:

-

Allyl Group: The vinyl protons of the allyl group are expected to resonate in the downfield region of the spectrum.[6] The internal proton (-CH=) will appear as a complex multiplet (ddt - doublet of doublets of triplets) due to coupling with the terminal vinyl protons and the adjacent methylene protons. The two terminal vinyl protons (=CH₂) will also show complex splitting patterns.

-

Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex second-order coupling, further complicated by the conformational rigidity imparted by the N-Boc group. The protons on the carbons adjacent to the nitrogen (C2 and C6) are diastereotopic and are expected to show distinct signals, likely as broad multiplets due to restricted rotation.[2][7] The protons on C3 and C5 will also be diastereotopic and will appear as multiplets.

-

N-Boc Group: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.45 ppm, a characteristic signal for this protecting group.[8]

-

Methyl Ester: The three protons of the methyl ester group will appear as a sharp singlet around 3.68 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The predicted chemical shifts are based on established values for similar functional groups and substituted piperidines.[9][10][11]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | Ester C=O |

| ~154.8 | Carbamate C=O |

| ~132.5 | Allyl -CH= |

| ~119.0 | Allyl =CH₂ |

| ~79.5 | -C(CH₃)₃ |

| ~52.0 | -OCH₃ |

| ~45.0 | C4 (quaternary) |

| ~42.0 | Allyl -CH₂- |

| ~40.0 | C2 & C6 (piperidine) |

| ~35.0 | C3 & C5 (piperidine) |

| 28.4 | -C(CH₃)₃ |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbons: The two carbonyl carbons of the ester and the carbamate are expected to resonate at the downfield end of the spectrum, typically between 150 and 180 ppm.[12]

-

Allyl Group Carbons: The sp² hybridized carbons of the allyl group will appear in the 115-135 ppm range.

-

Piperidine Ring Carbons: The sp³ hybridized carbons of the piperidine ring will resonate in the upfield region of the spectrum. The presence of the electron-withdrawing nitrogen and the quaternary C4 will influence their chemical shifts.[13][14]

-

N-Boc Group Carbons: The quaternary carbon of the tert-butyl group will appear around 79.5 ppm, and the three equivalent methyl carbons will give a strong signal at approximately 28.4 ppm.

-

Methyl Ester Carbon: The carbon of the methyl ester will be observed around 52.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and has a well-defined residual solvent peak.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters:

-

Instrument: A 500 MHz (or higher field) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

-

Advanced 2D NMR Experiments for Complete Structural Assignment

For an unambiguous assignment of all proton and carbon signals, especially for the complex piperidine ring system, a suite of 2D NMR experiments is highly recommended.

Figure 2: Workflow for comprehensive NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which is invaluable for tracing the connectivity of the protons within the piperidine ring and the allyl group.[15]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and for confirming the overall connectivity of the molecule, for instance, by observing correlations from the allyl methylene protons to the C4 carbon.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, providing insights into the 3D structure and stereochemistry of the molecule.

Conclusion

This technical guide provides a detailed, predictive framework for the NMR analysis of this compound. By combining 1D and 2D NMR techniques, a complete and unambiguous structural assignment can be achieved. The provided protocols and theoretical explanations serve as a valuable resource for researchers working with this and structurally related molecules, ensuring the integrity and quality of their synthetic work.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. compoundchem.com [compoundchem.com]

- 6. youtube.com [youtube.com]

- 7. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 8. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. rsc.org [rsc.org]

- 13. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Abstract: This technical guide provides a comprehensive, predictive analysis of the mass spectrometric behavior of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate, a specialized piperidine derivative. As direct spectral data for this specific molecule is not publicly available, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of analogous structures—including N-Boc-protected amines, methyl esters, and allyl compounds—to construct a robust analytical framework. We present a detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, elucidate the most probable fragmentation pathways using Electrospray Ionization (ESI), and provide the necessary causal explanations for experimental choices. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize novel piperidine-based compounds.

Introduction and Molecular Overview

This compound is a polysubstituted N-heterocycle. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into pharmaceutical agents.[1] The substituents on this particular molecule—a tert-butoxycarbonyl (Boc) protecting group, a methyl ester, and an allyl group—each introduce distinct and predictable behaviors under mass spectrometric analysis. The Boc group is a common protecting group for amines, the methyl ester is a frequent derivatization of a carboxylic acid, and the allyl group provides a site of unsaturation.

Accurate mass determination and structural elucidation are critical checkpoints in the synthesis and development of such novel compounds. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this purpose.[2] This guide will focus on electrospray ionization (ESI) in positive ion mode, as the basic nitrogen of the piperidine ring is readily protonated, making it highly suitable for this technique.[1]

Molecular Formula: C₁₆H₂₇NO₄ Monoisotopic Mass: 297.1940 Da

The primary objective is to predict the fragmentation of the protonated molecule, [M+H]⁺, which will have an expected m/z of 298.19.

Recommended Analytical Workflow: LC-MS/MS

For a compound of this polarity and molecular weight, a reversed-phase LC-MS/MS workflow is the industry standard for both qualitative and quantitative analysis.[3][4] The workflow ensures efficient separation from potential impurities and provides the structural information necessary for confirmation.

2.1. Experimental Workflow Diagram

The logical flow from sample preparation to data interpretation is crucial for reproducible results.

Caption: Standard LC-MS/MS workflow for small molecule analysis.

2.2. Step-by-Step Experimental Protocol

This protocol is designed as a robust starting point and should be optimized for the specific instrumentation used.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.

-

From the stock, prepare a working solution of 1 µg/mL by diluting with the initial mobile phase composition (e.g., 95% Mobile Phase A).

-

-

LC System & Conditions: [1]

-

System: UHPLC or HPLC system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for good retention and peak shape.[1]

-

Mobile Phase A: 0.1% formic acid in water. The acid is crucial for promoting protonation of the analyte.[1]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C to ensure reproducible retention times.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer & Conditions:

-

System: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an ESI source.[1]

-

Ionization Mode: ESI Positive.

-

MS1 Full Scan: Scan a range of m/z 100-500 to identify the protonated molecule [M+H]⁺.

-

MS2 Product Ion Scan: Isolate the precursor ion (m/z 298.2) and perform collision-induced dissociation (CID) to generate fragment ions. Optimize collision energy (e.g., stepping from 10-40 eV) to obtain a rich fragmentation spectrum.

-

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 298.2) is driven by the chemical nature of its functional groups. The N-Boc group is notoriously labile and represents the most predictable site of initial fragmentation.[5]

3.1. Key Fragmentation Reactions

-

Loss of the tert-Butyl Cation or Isobutylene: The most characteristic fragmentation of a Boc-protected amine is the loss of the tert-butyl group. This can occur via two primary mechanisms:

-

Neutral Loss of Isobutylene (56 Da): A McLafferty-like rearrangement or simple cleavage can lead to the neutral loss of isobutylene (C₄H₈), resulting in a carbamic acid intermediate that readily decarboxylates.[5]

-

Loss of the tert-Butyl Cation (57 Da): While less common in ESI, direct cleavage can yield the tert-butyl cation.

-

-

Loss of the Entire Boc Group (100 Da): The loss of C₅H₈O₂ (isobutylene + CO₂) as a neutral species is a highly diagnostic fragmentation pathway.

-

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the protonated nitrogen atom is a common pathway for amines and piperidine derivatives.[6][7][8]

-

Ester Fragmentation: The methyl ester can lose methanol (CH₃OH, 32 Da) or the methoxy group (•OCH₃, 31 Da).

3.2. Proposed Fragmentation Diagram

The following diagram illustrates the most probable fragmentation cascade for [M+H]⁺.

Caption: Predicted ESI-MS/MS fragmentation of the target compound.

3.3. Summary of Predicted Ions

The following table summarizes the key ions expected in the product ion spectrum. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of each fragment.

| Predicted m/z | Proposed Elemental Formula | Proposed Origin / Neutral Loss | Commentary |

| 298.19 | C₁₆H₂₈NO₄⁺ | [M+H]⁺ | Protonated parent molecule. |

| 242.14 | C₁₂H₂₀NO₄⁺ | [M+H - C₄H₈]⁺ | Primary Fragmentation. Loss of isobutylene from the Boc group. Expected to be a high-intensity ion. |

| 198.15 | C₁₁H₂₀NO₂⁺ | [M+H - C₅H₈O₂]⁺ | Primary Fragmentation. Loss of the entire Boc group (isobutylene + CO₂). Also a highly probable and intense ion.[5] |

| 166.10 | C₁₀H₁₂NO⁺ | [m/z 198 - CH₃OH]⁺ | Loss of methanol from the methyl ester group after Boc cleavage. |

| 157.09 | C₈H₁₃NO₂⁺ | [m/z 198 - •C₃H₅]⁺ | Alpha-cleavage involving the loss of the allyl radical from the deprotected piperidine. |

| 142.13 | C₈H₁₆NO⁺ | [m/z 198 - C₂H₂O₂]⁺ | Potential loss of methyl glyoxylate from the ester-bearing side. |

Conclusion and Best Practices

This guide outlines a predictive framework for the mass spectrometric analysis of this compound. The strategy is grounded in the well-established fragmentation behavior of its constituent functional groups. The most diagnostic fragmentation pathways involve the facile loss of isobutylene (m/z 242.1) and the entire Boc group (m/z 198.1) from the protonated parent molecule (m/z 298.2).

For any drug development professional, it is imperative to confirm these predicted pathways with empirical data. The use of a high-resolution mass spectrometer (Q-TOF or Orbitrap) is strongly recommended to provide accurate mass measurements, which builds confidence in the assigned elemental compositions for both the parent and fragment ions. The described LC-MS/MS method provides a robust starting point for method development and serves as a reliable platform for the structural confirmation and purity assessment of this and structurally related molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 8. GCMS Section 6.15 [people.whitman.edu]

1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate CAS 441774-09-0

An In-Depth Technical Guide to 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate (CAS 441774-09-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate in medicinal chemistry. The piperidine scaffold is a cornerstone in the development of therapeutics, valued for its three-dimensional structure that enables complex and specific interactions with biological targets.[1][2] This document delineates the molecule's physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis, explores its spectroscopic characteristics, and discusses its strategic application in the synthesis of advanced bioactive molecules, particularly within the class of 4,4-disubstituted piperidines known for their potent biological activities.[3][4][5]

Introduction: The Strategic Value of the 4,4-Disubstituted Piperidine Scaffold

The piperidine ring is one of the most prevalent heterocyclic motifs in commercially available drugs, appearing in therapeutic classes ranging from antivirals and analgesics to antihistamines and antipsychotics.[1][2] Its significance stems from its saturated, non-aromatic nature, which imparts a distinct three-dimensional geometry. This "3D shape" allows for the creation of chiral centers and a limited number of rotatable bonds, enabling chemists to design ligands that can access and interact with protein binding pockets in ways that flat, aromatic systems cannot.[2]

Within this structural class, 4,4-disubstituted piperidines have emerged as a particularly valuable scaffold. The quaternary center at the C4 position provides a fixed anchor point for substituents, allowing for precise control over their spatial orientation. This has led to the discovery of potent compounds, including CCR5 antagonists for HIV treatment and a new class of analgesics with potency comparable to morphine.[3][4]

This compound (CAS 441774-09-0) is not an end-product but a highly strategic building block. It provides the core 4,4-disubstituted piperidine structure, pre-functionalized with orthogonal protecting groups (Boc and methyl ester) and a versatile allyl group. The allyl moiety, in particular, serves as a reactive handle for a wide array of subsequent chemical transformations, making this intermediate a gateway to diverse and complex molecular architectures.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and spectral properties is fundamental to its effective use in synthesis.

Physicochemical Properties

The key properties of the title compound are summarized below. These values are critical for reaction setup, purification, and storage.

| Property | Value | Source |

| CAS Number | 441774-09-0 | [6][7] |

| Molecular Formula | C₁₅H₂₅NO₄ | [7] |

| Molecular Weight | 283.36 g/mol | [7] |

| Boiling Point (Predicted) | 342.4 ± 35.0 °C | [8] |

Spectroscopic Profile (Predicted)

While specific spectra for this exact compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring (e.g., via TLC and LC-MS) and final product confirmation.

-

¹H NMR (Proton NMR): The spectrum would be characterized by several key regions. The nine equivalent protons of the tert-butyl group (Boc) would appear as a sharp singlet around 1.4-1.5 ppm. The methyl ester protons would present as a singlet at approximately 3.7 ppm. The allyl group would show a complex multiplet pattern: protons on the double bond would appear between 5.0 and 6.0 ppm, while the methylene protons adjacent to the double bond would be found around 2.2-2.4 ppm. The piperidine ring protons would appear as a series of complex multiplets in the 1.5-3.8 ppm range, often showing broad signals due to restricted rotation and chair conformations.

-

¹³C NMR (Carbon NMR): Key signals would include the carbonyl carbons of the Boc group (~155 ppm) and the methyl ester (~175 ppm). The quaternary C4 carbon of the piperidine ring would be found around 40-45 ppm. The carbons of the allyl group would appear at ~134 ppm (-CH=) and ~118 ppm (=CH₂). The tert-butyl carbons would be visible around 80 ppm (quaternary) and 28 ppm (methyls), and the methyl ester carbon at ~52 ppm.

-

IR (Infrared) Spectroscopy: The most prominent features would be two strong carbonyl (C=O) stretching bands.[9][10] The ester carbonyl would appear around 1735 cm⁻¹, while the carbamate (Boc) carbonyl would be slightly lower, around 1690 cm⁻¹. C-H stretching vibrations from the aliphatic parts of the molecule would be observed just below 3000 cm⁻¹. The C=C double bond of the allyl group would show a stretch around 1640 cm⁻¹.

-

Mass Spectrometry (MS): In an ESI-MS experiment, the molecular ion peak [M+H]⁺ would be expected at m/z 284.4. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or isobutylene, leading to significant fragment ions at m/z 228 (M - 56) and m/z 184 (M - 100).

Synthesis and Mechanistic Rationale

The synthesis of this compound is not explicitly detailed in the literature. However, a robust and logical synthetic route can be designed based on well-established principles of enolate chemistry, starting from the commercially available precursor, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1) .[11][12]

Proposed Synthetic Workflow

The core transformation is the α-allylation of the ester. This requires the selective deprotonation at the C4 position to form an enolate, followed by nucleophilic attack on an allyl electrophile.

Caption: Proposed synthetic workflow for the α-allylation of a piperidine precursor.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic synthesis methodologies.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF at -78 °C to form Lithium Diisopropylamide (LDA) in situ.

-

Causality Note: LDA is a strong, non-nucleophilic base. Its steric bulk prevents it from adding to the ester carbonyl, ensuring it only acts as a base to deprotonate the α-carbon (C4). The low temperature (-78 °C) is critical to prevent side reactions and ensure kinetic control of the deprotonation.

-

-

Substrate Addition: Slowly add a solution of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir for 1 hour.

-

Electrophilic Quench: Add allyl bromide (1.1 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Causality Note: Allyl bromide is an excellent electrophile for the Sₙ2 reaction with the enolate nucleophile. A slight excess ensures complete consumption of the enolate.

-

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Applications in Drug Discovery: A Versatile Intermediate

The title compound is a valuable scaffold because its three key functional groups can be manipulated independently, providing access to a wide range of more complex structures.

-

Allyl Group: This is the most versatile handle. It can undergo:

-

Oxidative Cleavage (Ozonolysis): To form an aldehyde, which can then be used in reductive aminations, Wittig reactions, or other carbonyl chemistry.

-

Hydroboration-Oxidation: To produce a primary alcohol, extending the carbon chain and providing a site for further functionalization.

-

Cross-Metathesis: To couple with other olefins, rapidly building molecular complexity.

-

Heck or Suzuki Coupling: After conversion to a vinyl halide or boronate.

-

-

Boc Group: This is a standard nitrogen protecting group that is stable to many reaction conditions but can be easily removed with a strong acid (e.g., trifluoroacetic acid, TFA) to reveal the secondary amine. This amine can then be acylated, alkylated, or used in reductive amination to introduce new substituents.

-

Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH). The resulting acid can then be coupled with amines to form amides, a common functional group in pharmaceuticals.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. 1,4-Piperidinedicarboxylic acid, 4-(2-propenyl)-, 1-(1,1-dimethylethyl) 4-methyl ester | 441774-09-0 [m.chemicalbook.com]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate [jubilantingrevia.com]

- 12. scbt.com [scbt.com]

Structure of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted piperidine derivative of interest in medicinal chemistry and drug development. Given that this molecule is not extensively documented in commercially available databases, this document outlines a robust synthetic pathway, detailed experimental protocols, and a thorough structural elucidation based on established chemical principles and spectroscopic techniques.

Introduction and Strategic Importance

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The target molecule, this compound, incorporates several key features:

-

N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group. It deactivates the nitrogen towards undesired side reactions, such as alkylation or oxidation, while its lability under acidic conditions allows for straightforward deprotection at a later synthetic stage.[3]

-

Quaternary Center: The C4 position is a quaternary carbon, bearing both a methyl ester and an allyl group. The creation of such sterically hindered centers is a common challenge in organic synthesis, and their presence can significantly influence the pharmacological profile of a molecule.

-

Allyl Functionality: The allyl group provides a versatile handle for further chemical transformations, such as cross-coupling reactions, olefin metathesis, or oxidation, enabling the synthesis of a diverse library of analogues.

This guide will focus on the synthesis of this molecule starting from the commercially available precursor, 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate.

Synthesis and Mechanistic Considerations

The most direct and efficient route to introduce the allyl group at the C4 position of the piperidine ring is via an α-alkylation of the methyl ester. This classic transformation proceeds through the formation of an enolate intermediate, which then acts as a nucleophile to displace a halide from an allyl electrophile.

Choice of Base and Reaction Conditions

The selection of an appropriate base is critical for the success of this reaction. The α-proton of the ester is relatively acidic, but a strong, non-nucleophilic base is required to ensure complete and irreversible deprotonation, thereby minimizing side reactions.[4] Lithium diisopropylamide (LDA) is the base of choice for this purpose.[5][6]

-

Expertise & Experience: LDA is a strong, sterically hindered base, which favors the rapid and quantitative formation of the enolate at low temperatures (typically -78 °C).[6] This low temperature is crucial to prevent side reactions such as Claisen condensation or decomposition of the starting material and product. The bulky nature of LDA also minimizes its potential to act as a nucleophile and attack the ester carbonyl group.

Proposed Synthetic Pathway

The synthesis involves a one-pot reaction where the starting ester is deprotonated with LDA to form the lithium enolate, which is then quenched with allyl bromide.

Caption: Synthetic workflow for the allylation reaction.

Detailed Experimental Protocol

Materials:

-

1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

LDA Preparation: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine, followed by the dropwise addition of n-BuLi solution. Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.

-

Enolate Formation: In a separate flame-dried flask, dissolve 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution dropwise to the ester solution. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Allylation: To the enolate solution at -78 °C, add allyl bromide dropwise. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structural Elucidation and Characterization

The structure of the synthesized compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Chemical Structure

Caption: Chemical structure of the target compound.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | * Allyl Group: Multiplet at ~5.8 ppm (CH), two multiplets at ~5.1 ppm (CH₂). |

| * Piperidine Ring: Broad multiplets between ~1.5-3.8 ppm. | |

| * Methyl Ester: Singlet at ~3.7 ppm (OCH₃). | |

| * Boc Group: Singlet at ~1.4 ppm (C(CH₃)₃). | |

| ¹³C NMR | * Carbonyls: Two signals between ~155-175 ppm (NCOO and COO). |

| * Allyl Group: Signals at ~134 ppm (CH) and ~118 ppm (CH₂). | |

| * Boc Group: Signals at ~80 ppm (quaternary C) and ~28 ppm (CH₃). | |

| * Piperidine Ring & Methyl Ester: Other signals in the aliphatic region. | |

| IR Spectroscopy | * C=O Stretch (Ester): Strong absorption around 1735 cm⁻¹.[7][8] |

| * C=O Stretch (Carbamate): Strong absorption around 1690 cm⁻¹. | |

| * C-O Stretch: Strong, broad absorption between 1300-1000 cm⁻¹.[7] | |

| * C=C Stretch (Allyl): Absorption around 1640 cm⁻¹. | |

| Mass Spectrometry (ESI-MS) | * [M+H]⁺: Expected at m/z corresponding to the molecular weight + 1. |

| * Fragmentation: Characteristic loss of the Boc group (-100 amu) or the tert-butyl group (-57 amu).[1][9] Further fragmentation of the piperidine ring is also expected.[1][9] |

Potential Applications in Drug Discovery

The synthesized this compound is a valuable intermediate for the synthesis of more complex molecules. The presence of the versatile allyl group allows for a variety of subsequent chemical modifications, making it an attractive building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The core piperidine structure is a key component in numerous approved drugs, and the unique substitution pattern of this compound could lead to novel pharmacological properties.

Conclusion

This technical guide has detailed a reliable synthetic route for this compound, a compound with significant potential as a building block in medicinal chemistry. The provided experimental protocol is based on well-established and robust chemical transformations. Furthermore, the predicted spectroscopic data offers a clear roadmap for the structural confirmation of the synthesized molecule. This information should prove invaluable to researchers and scientists working in the field of drug development and organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Hydroxymetoprolol (C15H25NO4): A Key Active Metabolite in Cardiovascular Pharmacotherapy

This technical guide provides a comprehensive overview of α-hydroxymetoprolol, a significant, pharmacologically active metabolite of the widely prescribed β-blocker, metoprolol. For researchers, clinical pharmacologists, and drug development professionals, a thorough understanding of this metabolite is critical for optimizing metoprolol therapy, interpreting clinical outcomes, and designing safer and more effective cardiovascular drugs. This document delves into the core aspects of α-hydroxymetoprolol, from its formation and mechanism of action to its analytical quantification and clinical implications, with a focus on the causal relationships that drive experimental and clinical observations.

Introduction: Beyond the Parent Drug

Metoprolol is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] However, its clinical efficacy and safety are not solely determined by the parent compound. The human body extensively metabolizes metoprolol, primarily through the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of several metabolites.[2] Among these, α-hydroxymetoprolol stands out due to its own intrinsic pharmacological activity.[3] With the chemical formula C15H25NO4, this metabolite contributes to the overall therapeutic and potential adverse effects of metoprolol treatment, making its study essential for a complete understanding of the drug's action.[4] The concentration and impact of α-hydroxymetoprolol are heavily influenced by an individual's genetic makeup, specifically their CYP2D6 genotype, placing it at the forefront of pharmacogenomic research in cardiology.[2]

Physicochemical Properties

A foundational understanding of a molecule begins with its physicochemical characteristics. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various analytical techniques.

| Property | Value | Source |

| IUPAC Name | 1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | [4] |

| Molecular Formula | C15H25NO4 | [4] |

| Molecular Weight | 283.36 g/mol | [4] |

| CAS Number | 56392-16-6 | [5] |

| Solubility | Soluble in DMSO | [5] |

Pharmacology and Mechanism of Action

α-Hydroxymetoprolol is not an inert byproduct; it is an active metabolite that exhibits β1-adrenergic receptor blocking activity, similar to its parent compound, metoprolol.[3] However, its potency is reported to be approximately one-tenth that of metoprolol.[3] This activity, while less potent, can be clinically significant, especially in individuals with specific genetic profiles that lead to higher concentrations of the metabolite.[6]

The mechanism of action for both metoprolol and α-hydroxymetoprolol involves the competitive blockade of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1] This blockade counteracts the effects of catecholamines (e.g., adrenaline and noradrenaline), leading to a decrease in heart rate, myocardial contractility, and blood pressure.[1]

Signaling Pathway of β1-Adrenergic Receptor Blockade

The binding of a β1-adrenergic receptor agonist, such as adrenaline, initiates a signaling cascade that increases cardiac function. Conversely, antagonists like metoprolol and α-hydroxymetoprolol prevent this cascade. The pathway is illustrated below:

Biosynthesis and Metabolism: The Role of CYP2D6

α-Hydroxymetoprolol is formed in the liver through the α-hydroxylation of the ethyl group of the ether side chain of metoprolol.[2] This reaction is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[2] The metabolism of metoprolol is stereoselective; CYP2D6 preferentially metabolizes the R-enantiomer of metoprolol via O-demethylation, while the S-enantiomer is primarily metabolized through α-hydroxylation to form α-hydroxymetoprolol.[3]

The significant genetic polymorphism of the CYP2D6 gene leads to wide interindividual variability in the rate of metoprolol metabolism.[2] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

-

Poor Metabolizers (PMs): Carry two non-functional alleles, leading to significantly reduced metabolism of metoprolol and higher plasma concentrations of the parent drug.

-

Intermediate Metabolizers (IMs): Have a combination of functional, reduced-function, or non-functional alleles, resulting in a metabolic capacity between that of PMs and NMs.

-

Normal (Extensive) Metabolizers (NMs): Possess two functional alleles and have a "normal" rate of metoprolol metabolism.

-

Ultrarapid Metabolizers (UMs): Carry multiple copies of functional alleles, leading to a very high rate of metoprolol metabolism and lower plasma concentrations of the parent drug.

This genetic variability directly impacts the plasma concentrations of both metoprolol and α-hydroxymetoprolol.

Metabolic Pathway of Metoprolol

The following diagram illustrates the primary metabolic pathways of metoprolol, highlighting the central role of CYP2D6 in the formation of α-hydroxymetoprolol.

Pharmacokinetics and CYP2D6 Genotype

The pharmacokinetic profile of α-hydroxymetoprolol is intricately linked to an individual's CYP2D6 genotype. In CYP2D6 poor metabolizers, the formation of α-hydroxymetoprolol is significantly reduced, leading to lower plasma concentrations of the metabolite and higher, potentially toxic, levels of the parent drug, metoprolol.[2] Conversely, in ultrarapid metabolizers, metoprolol is rapidly converted to its metabolites, resulting in higher concentrations of α-hydroxymetoprolol and lower concentrations of the parent drug.[7]

Comparative Pharmacokinetics of Metoprolol Across CYP2D6 Phenotypes

The following table summarizes the significant impact of CYP2D6 phenotype on the key pharmacokinetic parameters of metoprolol, which in turn affects the formation of α-hydroxymetoprolol.

| Pharmacokinetic Parameter | Poor Metabolizers (PM) vs. Extensive Metabolizers (EM) | Ultrarapid Metabolizers (UM) vs. Poor Metabolizers (PM) | Source |

| Peak Plasma Concentration (Cmax) | 2.3-fold higher in PMs | 5.3-fold higher in PMs | [7] |

| Area Under the Curve (AUC) | 4.9-fold higher in PMs | 13-fold higher in PMs | [7] |

| Elimination Half-life (t1/2) | 2.3-fold longer in PMs | 2.6-fold longer in PMs | [7] |

| Apparent Oral Clearance (CL/F) | 5.9-fold lower in PMs | 15-fold lower in PMs | [7] |

These data underscore the profound influence of genetic variation on drug exposure and, consequently, the levels of its active metabolites.

Chemical Synthesis

Analytical Methodology: Quantification in Human Plasma

Accurate and sensitive quantification of α-hydroxymetoprolol in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and pharmacogenomic research. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.[10][11]

Detailed LC-MS/MS Protocol for α-Hydroxymetoprolol Quantification

The following protocol is a representative example of a validated method for the simultaneous determination of metoprolol and α-hydroxymetoprolol in human plasma.[10]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 50 µL of human plasma in a microcentrifuge tube, add the internal standard (e.g., a deuterated analog of metoprolol or another suitable compound).

-

Add 250 µL of ethyl acetate to the plasma sample.

-

Vortex the mixture for 5 minutes to ensure thorough extraction of the analytes into the organic layer.

-

Centrifuge the sample at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

HPLC System: An Agilent 1200 series or equivalent.

-

Column: A Luna CN column (e.g., 100 x 2.0 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in methanol (e.g., 60:40, v/v).[10]

-

Flow Rate: 0.3 mL/min.[10]

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Total Run Time: Approximately 3 minutes per sample.[10]

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Metoprolol: m/z 268.2 → 116.1

-

α-Hydroxymetoprolol: m/z 284.2 → 132.1

-

Internal Standard (e.g., Metoprolol-d7): m/z 275.2 → 123.2

-

-

Optimization: Ion source parameters (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage) and compound-specific parameters (e.g., fragmentor voltage, collision energy) should be optimized for maximum sensitivity.

4. Calibration and Quantification:

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of α-hydroxymetoprolol.

-

The linear range for α-hydroxymetoprolol is typically 2-500 ng/mL.[10]

-

The lower limit of quantification (LLOQ) is generally around 2 ng/mL.[10]

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

Quantify the concentration of α-hydroxymetoprolol in unknown samples using the regression equation from the calibration curve.

Workflow for LC-MS/MS Analysis

The following diagram outlines the key steps in the analytical workflow for the quantification of α-hydroxymetoprolol.

Clinical Significance and Drug Interactions

The clinical relevance of α-hydroxymetoprolol lies in its contribution to the overall pharmacological effect of metoprolol and its role as a biomarker for CYP2D6 activity. The metabolic ratio of metoprolol to α-hydroxymetoprolol can be used to phenotype patients, helping to predict their response to metoprolol and other CYP2D6 substrates.[12] In CYP2D6 poor metabolizers, the reduced formation of α-hydroxymetoprolol and the accumulation of metoprolol can lead to an increased risk of adverse effects such as bradycardia and hypotension.[13]

Drug Interactions

While most drug interaction studies focus on metoprolol, the formation of α-hydroxymetoprolol is directly affected by drugs that inhibit or induce CYP2D6.

-

CYP2D6 Inhibitors: Strong inhibitors of CYP2D6, such as certain antidepressants (e.g., fluoxetine, paroxetine, bupropion), can significantly decrease the formation of α-hydroxymetoprolol, leading to increased metoprolol concentrations and an exaggerated pharmacological response.[14] This can effectively "phenocopy" a poor metabolizer phenotype in an individual with a normal metabolizer genotype.

-

CYP2D6 Inducers: Conversely, inducers of CYP2D6 (though less common) could potentially increase the formation of α-hydroxymetoprolol, although this is less clinically significant than inhibition.

It is important to note that α-hydroxymetoprolol itself, as a β-blocker, could have additive pharmacodynamic interactions with other drugs that affect heart rate and blood pressure, such as calcium channel blockers, other antiarrhythmics, and antihypertensives.[15]

Conclusion

α-Hydroxymetoprolol (C15H25NO4) is a critical molecule in the clinical pharmacology of metoprolol. Its identity as a pharmacologically active metabolite, its formation via the polymorphic CYP2D6 enzyme, and its utility as a biomarker for enzyme activity highlight the importance of studying drug metabolites in drug development and personalized medicine. For researchers and clinicians, a comprehensive understanding of α-hydroxymetoprolol is paramount for the safe and effective use of metoprolol and for the development of future cardiovascular therapies that account for interindividual variability in drug metabolism. The methodologies and insights presented in this guide provide a solid foundation for further research and clinical application in this important area of pharmacology.

References

- 1. Analysis of serum concentrations of metoprolol and its metabolite α-hydroxymetoprolol in patients with heart failure with reduced ejection fraction: a pilot study in routine health care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alpha-Hydroxymetoprolol | C15H25NO4 | CID 114962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Metoprolol and alpha-hydroxymetoprolol concentrations and reduction in essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A meta-analysis of CYP2D6 metabolizer phenotype and metoprolol pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents [patents.google.com]

- 9. CN102746169A - Synthesis of metoprolol impurity C - Google Patents [patents.google.com]

- 10. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 13. ClinPGx [clinpgx.org]

- 14. Metoprolol interactions to avoid | SingleCare [singlecare.com]

- 15. 10 Common Metoprolol Interactions You Should Know [verywellhealth.com]

Molecular weight of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

An In-depth Technical Guide to the Molecular Weight and Characterization of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a specialized heterocyclic compound with significant potential as a building block in medicinal chemistry. Piperidine derivatives are foundational scaffolds in a vast array of pharmaceuticals, and understanding the precise characteristics of novel, functionalized variants is critical for the design of new therapeutic agents.[1][2] This document details the molecular structure, meticulously calculated molecular weight, and predicted physicochemical properties of the title compound. Furthermore, it outlines robust, field-proven methodologies for its synthesis and structural elucidation using state-of-the-art analytical techniques, including mass spectrometry, NMR spectroscopy, and infrared spectroscopy. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in biologically active molecules and approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for drug design, influencing properties such as potency, selectivity, and pharmacokinetics.[3] The strategic functionalization of the piperidine core allows for the precise orientation of pharmacophoric groups in three-dimensional space, a key strategy in rational drug design.

The subject of this guide, this compound, is a highly functionalized derivative featuring several key components for synthetic utility:

-

An N-Boc (tert-butoxycarbonyl) group , which serves as a standard protecting group for the piperidine nitrogen, enabling controlled, stepwise reactions at other positions.

-

A quaternary carbon at the 4-position , a structural feature that can enhance metabolic stability and introduce conformational rigidity.

-

A methyl ester and an allyl group at this C4 center, providing two distinct and versatile handles for subsequent chemical modifications and the introduction of further molecular complexity.

This unique combination of features makes it a valuable intermediate for constructing novel chemical entities for screening in drug discovery programs.

Molecular Structure and Formula

The unambiguous identification of a molecule begins with its precise structure and molecular formula. The structure of this compound is presented below.

Chemical Structure:

Caption: Structure of this compound.

Based on this structure, the molecular formula is determined by summing the constituent atoms:

-

Molecular Formula: C₁₅H₂₅NO₄

Molecular Weight Determination

The molecular weight is a fundamental physical property, crucial for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. It can be expressed as the average molecular weight (based on the natural isotopic abundance of elements) or as the monoisotopic mass (based on the mass of the most abundant isotopes).

Calculation of Average Molecular Weight

The average molecular weight is calculated using the atomic weights of the constituent elements.

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 15 | 12.011 | 180.165 |

| Hydrogen (H) | 25 | 1.008 | 25.200 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Total | 283.368 |

-

Average Molecular Weight: 283.37 g/mol

Calculation of Monoisotopic Mass

The monoisotopic mass is essential for high-resolution mass spectrometry (HRMS) analysis, which provides confirmation of the elemental composition.

| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 15 | 12.000000 | 180.000000 |

| Hydrogen | ¹H | 25 | 1.007825 | 25.195625 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 4 | 15.994915 | 63.979660 |

| Total | 283.178359 |

-

Monoisotopic Mass: 283.1784 Da

Proposed Synthesis and Characterization Workflow

The synthesis and verification of this compound would follow a logical, multi-step process common for creating complex piperidine derivatives.[4]

Caption: Proposed workflow for synthesis and structural characterization.

Structural Elucidation by Analytical Techniques

Confirming the identity and purity of the synthesized compound requires a suite of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation analysis. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method.[3][5]

Experimental Protocol (ESI-MS):

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-